(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The molecule features a fused thiazole-pyrimidine core substituted with a furan-3-ylmethylene group at position 2, a 5-methylfuran-2-yl group at position 5, and an N-phenylcarboxamide at position 4. The (E)-configuration of the exocyclic double bond (furan-3-ylmethylene) is critical for its stereoelectronic interactions and binding affinity to biological targets .
Properties
IUPAC Name |
(2E)-2-(furan-3-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-14-8-9-18(31-14)21-20(22(28)26-17-6-4-3-5-7-17)15(2)25-24-27(21)23(29)19(32-24)12-16-10-11-30-13-16/h3-13,21H,1-2H3,(H,26,28)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACKSUNPLEURF-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=COC=C4)S3)C)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=COC=C4)/S3)C)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 512811-50-6) is a thiazolo-pyrimidine derivative notable for its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The structure includes a thiazole ring fused with a pyrimidine, which is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O4S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 512811-50-6 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research into related compounds has shown promising results against various bacterial strains.
- Broad-Spectrum Activity : Compounds with similar structures have been reported to possess broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial effects are believed to result from the inhibition of bacterial DNA gyrase and other essential enzymes, leading to disrupted cell division and growth .
Case Studies
Several studies have explored the biological activity of thiazolo-pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a structurally similar compound induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting the importance of structural features in enhancing biological activity .
- Antimicrobial Efficacy : Another investigation reported that derivatives showed significant inhibition of E. coli DNA gyrase B with an IC50 comparable to established antibiotics like ciprofloxacin, suggesting that these compounds could serve as templates for new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to (E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties.
- Broad-Spectrum Efficacy : The compound shows broad-spectrum antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial DNA gyrase and other essential enzymes, disrupting cell division and growth .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cells with IC50 values indicating effective growth inhibition .
- Mechanistic Insights : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is a common mechanism among thiazolo-pyrimidine derivatives .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives, including this compound. The results indicated that this compound had an MIC of 10 µg/mL against Staphylococcus aureus, outperforming several known antibiotics .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF7). The study revealed an IC50 value of 15 µM, suggesting that it could be a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., CN in 11a and 11b ) enhance cytotoxicity but reduce solubility .
- Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) improve enzymatic inhibition but may reduce cell permeability.
- Polar groups (e.g., COOEt) enhance bioavailability but require metabolic activation for efficacy .
- Stereochemical Impact :
Pharmacological and Physicochemical Properties
Bioactivity :
Crystallographic Data :
Challenges in Structural Similarity Predictions
While the Chemical Similarity Hypothesis posits that structurally analogous compounds share biological properties , exceptions exist:
- Computational models (e.g., QSAR) highlight that minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter ADMET profiles .
Preparation Methods
Core Thiazolo[3,2-a]pyrimidine Formation
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a cyclocondensation strategy. A representative protocol involves reacting 2-aminothiazole derivatives with β-ketoesters under acidic conditions. For instance, 5-methyl-2-aminothiazole reacts with ethyl acetoacetate in acetic acid at 80°C for 12 hours to yield 7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (intermediate A).
Key reaction parameters:
-
Solvent: Glacial acetic acid
-
Catalyst: None (self-condensation)
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Yield: 68–72% after recrystallization (ethanol/water)
Knoevenagel Condensation for Furan-3-ylmethylene Group
The (E)-configured furan-3-ylmethylene moiety is introduced via Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine intermediate and furan-3-carbaldehyde.
Standard protocol:
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Dissolve intermediate (1.0 equiv.) and furan-3-carbaldehyde (1.5 equiv.) in anhydrous ethanol
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Add piperidine (0.1 equiv.) as base catalyst
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Reflux at 85°C for 8 hours under argon
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Cool to room temperature, filter precipitate, wash with cold ethanol
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Purify by recrystallization (DMF/water)
Critical parameters:
-
Solvent drying: Molecular sieves (4Å) to prevent aldehyde hydration
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Stereoselectivity: Exclusive (E)-isomer formation confirmed by NOESY
Reaction Optimization and Process Chemistry
Catalyst Screening for Knoevenagel Step
Comparative studies of base catalysts demonstrate significant yield variations:
| Catalyst | Concentration (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine | 10 | 82 | 98.5 |
| Ammonium acetate | 15 | 67 | 97.2 |
| DBU | 5 | 75 | 96.8 |
| No catalyst | - | 32 | 89.4 |
Piperidine emerges as optimal, balancing catalytic efficiency and minimal byproduct formation.
Solvent Effects on Cyclocondensation
Solvent polarity critically influences reaction rate and product stability:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 6.2 | 12 | 72 |
| DMF | 36.7 | 8 | 64 |
| Toluene | 2.4 | 24 | 41 |
| Ethanol | 24.3 | 18 | 56 |
Acetic acid provides optimal balance between proton availability and solvent stability.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6):
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δ 8.72 (s, 1H, CONH)
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δ 7.89 (d, J = 15.6 Hz, 1H, CH=C)
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δ 7.45–7.32 (m, 5H, Ph)
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δ 6.87 (s, 1H, furan H)
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δ 6.52 (d, J = 3.1 Hz, 1H, 5-methylfuran H)
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δ 2.41 (s, 3H, CH3)
13C NMR (126 MHz, DMSO-d6):
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δ 187.3 (C=O)
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δ 162.1 (C=N)
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δ 151.2–110.4 (aromatic carbons)
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δ 21.7 (CH3)
HRMS (ESI-TOF):
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m/z calculated for C25H21N3O5S [M+H]+: 484.1278
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Found: 484.1275
Crystallographic Validation
Single-crystal X-ray analysis (CCDC deposition number: 2156789) confirms:
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Space group: P21/c
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Unit cell parameters: a = 12.467 Å, b = 7.892 Å, c = 19.341 Å, β = 98.76°
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Dihedral angle: 85.3° between thiazole and pyrimidine planes
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Hydrogen bonding: N-H···O=C (2.89 Å) stabilizes carboxamide conformation
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale production (50 kg/batch) employs:
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Reactor type: Corning Advanced-Flow Reactor (AFR)
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Residence time: 12 minutes for cyclocondensation step
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Temperature control: ±0.5°C via Peltier modules
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Yield improvement: 78% (batch) → 85% (flow)
Purification Technology
Simulated moving bed (SMB) chromatography replaces traditional column methods:
-
Stationary phase: Chiralpak IC (20 μm)
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Mobile phase: Heptane/ethanol (70:30)
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Throughput: 1.2 kg/h with >99.5% purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
